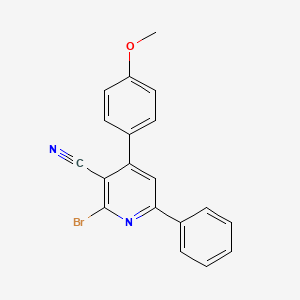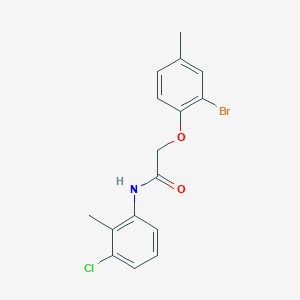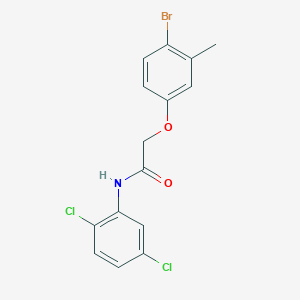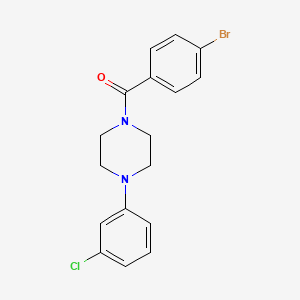
2-bromo-4-(4-methoxyphenyl)-6-phenylnicotinonitrile
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of such a compound would likely be complex, with various functional groups attached to the core structure. These could include a bromine atom, a methoxy group, and a phenyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of such a compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of various functional groups would all play a role .Aplicaciones Científicas De Investigación
Corrosion Inhibition
One of the primary applications of pyridine derivatives, including compounds similar to 2-bromo-4-(4-methoxyphenyl)-6-phenylnicotinonitrile, is as corrosion inhibitors. Research has demonstrated their effectiveness in protecting metals like steel in acidic environments. For instance, compounds such as 2-amino-6-(2,4-dihydroxyphenyl)-4-(4-methoxyphenyl)nicotinonitrile and 2-amino-4-(4-methoxyphenyl)-6-phenylnicotinonitrile have shown notable inhibition efficiency in 15% HCl, crucial for industrial applications where corrosion resistance is vital (Ansari, Quraishi, & Singh, 2015).
Anticancer Potential
Some derivatives of 2-bromo-4-(4-methoxyphenyl)-6-phenylnicotinonitrile exhibit potential as anticancer agents. For example, compounds like 6-(4-Aminophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile have been studied for their antitumor activity. Molecular docking studies suggest these molecules might act as promising anticancer agents, offering a new avenue for therapeutic drug development (Eşme, 2021).
Material Synthesis
Pyridine derivatives, including structures akin to 2-bromo-4-(4-methoxyphenyl)-6-phenylnicotinonitrile, are instrumental in the synthesis of various materials. Their reactive sites and molecular properties make them suitable for creating complex compounds with specific characteristics, useful in a wide range of scientific and industrial applications.
Environmental and Health Concerns
While the focus is on beneficial applications, it's also important to acknowledge that some derivatives of this compound group have been found in environmental samples, like river water, and may pose health risks. The detection and analysis of these compounds in environmental samples underline the importance of monitoring and managing the potential ecological impact of industrial chemicals (Watanabe et al., 2002).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-bromo-4-(4-methoxyphenyl)-6-phenylpyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrN2O/c1-23-15-9-7-13(8-10-15)16-11-18(14-5-3-2-4-6-14)22-19(20)17(16)12-21/h2-11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSJINAUHXMUFLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC(=C2C#N)Br)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70360047 | |
| Record name | 2-Bromo-4-(4-methoxyphenyl)-6-phenylpyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70360047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-(4-methoxyphenyl)-6-phenylpyridine-3-carbonitrile | |
CAS RN |
5283-17-0 | |
| Record name | 2-Bromo-4-(4-methoxyphenyl)-6-phenylpyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70360047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-1-naphthyl-5-phenyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3442419.png)
![5-phenyl-2-(1-piperidinylcarbonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3442420.png)
![3-chloro-5-phenyl-2-(1-piperidinylcarbonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3442433.png)


![4-bromo-N-cyclohexyl-3-[(diethylamino)sulfonyl]benzamide](/img/structure/B3442450.png)
![1-(4-fluorophenyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B3442456.png)
![1,1'-(1,3-phenylenedicarbonyl)bis[4-(3-chlorophenyl)piperazine]](/img/structure/B3442463.png)
![10-[(4-fluorophenoxy)acetyl]-10H-phenothiazine](/img/structure/B3442465.png)


![1-{[5-(4-chlorophenyl)-2-furyl]methyl}-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine](/img/structure/B3442477.png)

![1-phenyl-N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3442493.png)